5-(4-Fluorophenoxy)isoquinolin-8-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenoxy)isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMJPBIBIZJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenoxy)isoquinolin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
This compound features an isoquinoline core substituted with a fluorophenoxy group. This unique structure contributes to its distinct chemical properties and biological activities. The presence of the fluorine atom may enhance the compound's lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, which can lead to different biological effects such as:
- Antimicrobial Activity : Inhibition of bacterial growth by targeting essential bacterial enzymes.
- Anticancer Activity : Induction of apoptosis in cancer cells through interference with cell cycle regulation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound shows potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 7.2 |
| A549 (Lung) | 12.3 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. It was found that this compound exhibited superior activity against E. coli and S. aureus compared to other derivatives, highlighting its potential for developing new antibiotics .
- Cancer Cell Apoptosis Induction : Another investigation focused on the apoptotic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to significant increases in caspase-3 activity, indicating a strong apoptotic response .
Comparison with Similar Compounds
5,7-Dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen)
- Structure: Quinoline core with 4-fluorophenoxy at position 4 and chlorine atoms at positions 5 and 5.
- Application: Used as a fungicide (quinoxyfen) in agriculture due to its ability to inhibit spore germination in powdery mildew .
- Key Differences: The quinoline scaffold (vs. isoquinoline) alters electron distribution and binding interactions. Chlorine substituents increase hydrophobicity, favoring agrochemical applications over pharmaceutical use.
5-Fluoro-8-methyl-3-isoquinolinamine
- Structure: Isoquinoline core with fluorine at position 5, methyl at position 8, and amine at position 3.
- Application : Related to flumazenil (a benzodiazepine receptor antagonist), suggesting CNS applications .
- Key Differences: Methyl group at position 8 may sterically hinder interactions with target proteins. Fluorine directly on the isoquinoline ring (vs.
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine
- Structure: Isoquinoline core with 4-methylpiperazine at position 5 and amine at position 6.
- Application : Investigated in medicinal chemistry for kinase inhibition or receptor modulation due to the piperazine group’s basicity and solubility .
- Key Differences: Piperazine substituent introduces a basic nitrogen, improving water solubility compared to the lipophilic fluorophenoxy group. Methylpiperazine may enhance binding to charged or polar enzyme active sites.
Comparative Analysis Table
Research Findings and Implications
- Bioactivity: The amine group in this compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in quinoxyfen. This positions it as a candidate for drug discovery rather than agrochemical use .
- Synthetic Feasibility: The synthesis of 8-substituted isoquinolines (e.g., 8-alkyl-2-methylquinolin-5-amines) is well-documented, suggesting that modifications at position 8 can be achieved via reductive amination or cross-coupling reactions .
- Limitations: No direct pharmacological data for this compound are available in the provided evidence, highlighting the need for further experimental studies to validate its biological activity.
Preparation Methods
Directed Ortho-Lithiation and Subsequent Functionalization
One of the most reliable methods to introduce the amine group at the 8-position of isoquinoline derivatives involves directed ortho-lithiation followed by electrophilic substitution or amination.
- Starting from isoquinoline or 8-fluoro-3,4-dihydroisoquinoline precursors, lithiation is carried out using strong bases such as butyllithium in ethers (e.g., diethyl ether or THF) at controlled temperatures (often −78 °C to room temperature) to avoid side reactions like aryne formation.
- The lithiated intermediate is then treated with electrophiles such as dimethylformamide (DMF) to introduce aldehyde groups, which can be further transformed into amines.
- Acid-catalyzed cyclization and substitution reactions follow to yield 8-aminoisoquinoline derivatives.
This method allows for regioselective introduction of amine groups and is adaptable to include fluorinated aromatic substituents such as 4-fluorophenoxy.
Metal-Free Amination in Aqueous Medium
- A novel, environmentally friendly method involves metal-free construction of aminated isoquinoline frameworks by reacting 2-(2-oxo-2-aryl/alkylethyl)benzonitrile derivatives with amines in aqueous medium at elevated temperatures (around 100 °C).
- This method avoids the use of metal catalysts and harsh conditions, making it attractive for green chemistry applications.
- The reaction proceeds via intramolecular cyclization and amination to yield functionalized aminoisoquinolines with good yields and purity.
Multi-Component and Pomeranz-Fritsch Type Reactions
- Multi-component reactions involving acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and azides can generate isoquinoline frameworks substituted at various positions.
- Modified Pomeranz-Fritsch reactions with strong acids (e.g., concentrated sulfuric acid) convert intermediates into triazoloisoquinolines, which upon ring opening yield hydroxymethyl isoquinolines.
- These can be further transformed into chloromethyl isoquinolines and subsequently functionalized to introduce fluorophenoxy and amine groups.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Directed Ortho-Lithiation | Lithiation → Electrophilic substitution → Cyclization | Butyllithium, −78 °C to RT, DMF | High regioselectivity, versatile | Requires low temperature control |
| Nucleophilic Aromatic Substitution (SNAr) | Halogenated isoquinoline + 4-fluorophenol → Coupling → Reduction | Ullmann/Buchwald-Hartwig catalysis | Efficient C–O bond formation | Metal catalysts required |
| Metal-Free Amination in Aqueous Medium | 2-(2-oxo-2-aryl)benzonitrile + amine, cyclization | 100 °C, aqueous, metal-free | Green, mild, simple | Limited substrate scope |
| Multi-Component Pomeranz-Fritsch | Acetophenone derivatives + amine + azide → Cyclization → Ring opening | Acidic medium, 100 °C | One-pot, modular | Multi-step, acid-sensitive |
Research Findings and Yields
- Directed ortho-lithiation routes to 8-aminoisoquinolines generally achieve yields in the range of 70–80%, with high regioselectivity and purity when conducted under inert atmosphere and controlled temperatures.
- SNAr coupling for fluorophenoxy substitution typically provides moderate to good yields (60–75%) depending on catalyst and reaction time, with Buchwald–Hartwig conditions often preferred for milder and more selective reactions.
- Metal-free aqueous amination methods yield aminated isoquinolines with 65–85% efficiency, offering a sustainable alternative with fewer purification steps.
- Multi-component Pomeranz-Fritsch reactions afford isoquinoline intermediates in yields around 60–70%, with subsequent functionalization steps varying in efficiency depending on substituents and reaction conditions.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-(4-fluorophenoxy)isoquinolin-8-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between 8-amino-5-chloroisoquinoline and 4-fluorophenol under basic conditions. Key parameters for yield optimization include:
- Temperature control : Maintaining 80–100°C in anhydrous DMF to minimize side reactions.
- Catalyst selection : Using K₂CO₃ or Cs₂CO₃ as a base to enhance phenoxide ion reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities, achieving >95% purity. Yields range from 70–85% depending on stoichiometric ratios and solvent polarity .
Q. Q2. How can the purity and structural identity of this compound be validated?
Methodological Answer: Validation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm for isoquinoline and fluorophenoxy groups) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 283.1 (calculated for C₁₅H₁₁FN₂O).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>99%) and detect trace intermediates .
Advanced Research Questions
Q. Q3. How does the 4-fluorophenoxy moiety influence the compound’s biological activity compared to non-fluorinated analogs?
Methodological Answer: The 4-fluorophenoxy group enhances metabolic stability and target binding via:
- Electron-withdrawing effects : Fluorine increases electrophilicity, improving interactions with enzymatic active sites (e.g., kinase inhibitors).
- Hydrophobic interactions : Fluorine’s lipophilicity augments membrane permeability, as shown in comparative assays with chlorine or hydrogen analogs .
- In vitro validation : IC₅₀ values against cancer cell lines (e.g., MCF-7) are 2–3× lower than non-fluorinated derivatives, confirmed via MTT assays .
Q. Q4. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard:
- Data collection : High-resolution (<1.0 Å) data at 100 K with synchrotron radiation minimizes thermal motion artifacts.
- Refinement : SHELXL iteratively models anisotropic displacement parameters and validates via R-factor convergence (<5%) .
- Case study : A related compound, 5-(2-furyl)-N-isobutyl-tetrahydropyrimidoisoquinolin-8-amine, showed planar isoquinoline rings (torsion angles <5°), confirming rigidity .
Q. Q5. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic variability. Strategies include:
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., oxidative defluorination) that reduce in vivo efficacy .
- Dose optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability.
- Computational modeling : Molecular dynamics (MD) simulations predict binding free energy (ΔG) discrepancies between isolated proteins and cellular environments .
Methodological Challenges
Q. Q6. What analytical methods are critical for detecting degradation products of this compound under stress conditions?
Methodological Answer: Forced degradation studies (acid/base/oxidative stress) paired with:
Q. Q7. How can computational tools predict the compound’s interaction with novel targets (e.g., kinase inhibitors)?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing targets like EGFR or CDK2 (binding energy ≤ -8.0 kcal/mol) .
- Pharmacophore mapping : Matches the fluorophenoxy group to hydrophobic pockets in kinase ATP-binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
